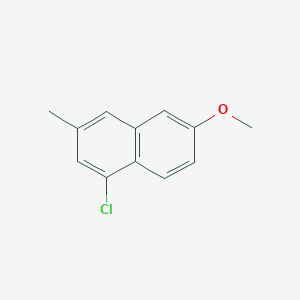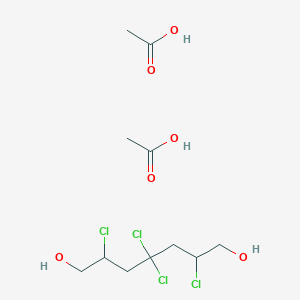![molecular formula C19H24O B14271612 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene CAS No. 184476-14-0](/img/structure/B14271612.png)
1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene is an organic compound classified as an aromatic hydrocarbon It consists of a benzene ring substituted with a tert-butyl group and a 4-methoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride . The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfuric acid for nitration, iron(III) chloride for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various aromatic compounds.
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, including fragrances and polymers.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl and methoxyphenyl groups influence the reactivity of the benzene ring. The presence of these substituents can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butylbenzene: A simpler compound with only a tert-butyl group attached to the benzene ring.
4-tert-Butyl-1-(2,6-dimethylphenyl)-1H-1,2,3-triazole: Contains a tert-butyl group and a triazole moiety, showing different reactivity and applications.
Uniqueness: 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene is unique due to the presence of both tert-butyl and methoxyphenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
184476-14-0 |
|---|---|
Molecular Formula |
C19H24O |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-tert-butyl-4-[2-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C19H24O/c1-19(2,3)17-11-7-15(8-12-17)5-6-16-9-13-18(20-4)14-10-16/h7-14H,5-6H2,1-4H3 |
InChI Key |
NEOOMLHWPQHWPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
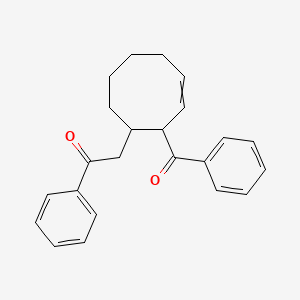

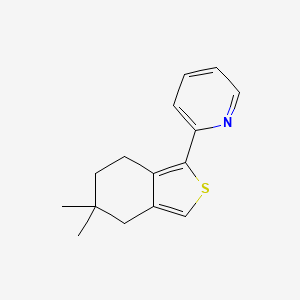
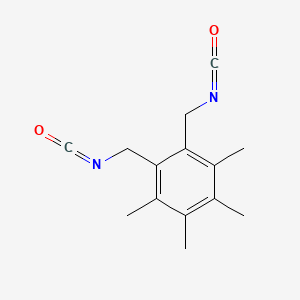
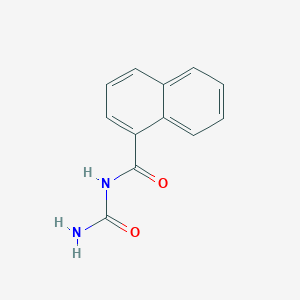
methanone](/img/structure/B14271570.png)
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
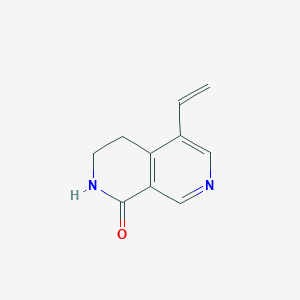
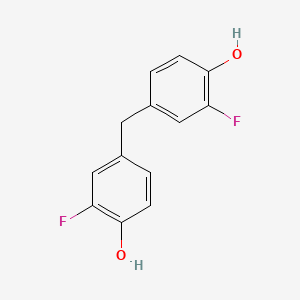
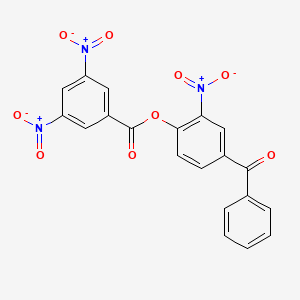
![1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione](/img/structure/B14271607.png)
